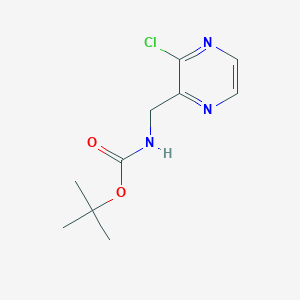

tert-Butyl ((3-chloropyrazin-2-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3-chloropyrazin-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-6-7-8(11)13-5-4-12-7/h4-5H,6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOQYUBYJFKOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=CN=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-chloropyrazin-2-yl)methyl)carbamate typically involves the reaction of 3-chloropyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrazine ring attacks the carbonyl carbon of the tert-butyl chloroformate, resulting in the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The Boc group is selectively cleaved under acidic conditions to yield the corresponding amine. In one protocol ( ):

-

Reagents : HCl/EtOAc (4 M, 14 equiv)

-

Conditions : Stirring at 10°C for 18 h

-

Workup : Trituration with MTBE followed by lyophilization

-

Yield : 88% for tert-butyl 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl]oxy}acetate deprotection

This reaction proceeds via protonation of the carbamate oxygen, followed by elimination of isobutene and CO₂ to generate the primary amine.

Nucleophilic Aromatic Substitution at the Chloropyrazine Ring

The chlorine atom at position 3 of the pyrazine ring undergoes substitution with nucleophiles. For example ( , ):

The reaction is facilitated by electron-withdrawing effects of the carbamate group, which activate the pyrazine ring toward nucleophilic attack.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloropyrazine moiety participates in Suzuki-Miyaura and Buchwald-Hartwig couplings ( ,):

Suzuki Coupling Example ( ):

-

Reactant : Methyl 2-[2,3-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

-

Catalyst : Pd(dppf)Cl₂ (0.05 equiv)

-

Base : K₂CO₃ (1 equiv)

-

Conditions : 1,4-Dioxane, 110°C for 2 h

-

Yield : 51% (94.8% purity)

Buchwald-Hartwig Amination ( ):

-

Amine : tert-Butyl (4-methylpiperidin-4-yl)carbamate

-

Catalyst : Pd(OAc)₂/Xantphos

-

Conditions : Microwave irradiation at 150°C

-

Outcome : Formation of biaryl amine derivatives

Functionalization of the Methylene Linker

The CH₂ group between the carbamate and pyrazine can undergo oxidation or alkylation:

-

Oxidation : MnO₂ or KMnO₄ converts the methylene to a carbonyl group ().

-

Alkylation : Deprotonation with LDA followed by reaction with alkyl halides introduces substituents ( ).

Stability and Side Reactions

-

Rotamerization : Boc group exhibits syn-anti isomerism in NMR studies, influenced by hydrogen bonding ( ).

-

Enzyme Interactions : Inhibits CYP1A2 (IC₅₀ = 3.2 μM), potentially altering drug metabolism (, ).

Reaction Optimization Data Table

| Reaction Type | Optimal Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Boc Deprotection | HCl/EtOAc | EtOAc | 10°C | 18 h | 88% |

| Suzuki Coupling | Pd(dppf)Cl₂ | 1,4-Dioxane | 110°C | 2 h | 51% |

| Nucleophilic Substitution | Cs₂CO₃ | CH₃CN | 100°C | 1 h | 81% |

Scientific Research Applications

Chemistry: tert-Butyl ((3-chloropyrazin-2-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and stability of these materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((3-chloropyrazin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The presence of the carbamate group allows it to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The pyrazine ring can also participate in π-π interactions with aromatic residues, enhancing its binding affinity.

Comparison with Similar Compounds

Pyridine vs. Pyrazine Derivatives

- tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate (): Core: Pyridine ring (6-membered, one nitrogen) vs. pyrazine (6-membered, two nitrogens). Substituent: Fluorine at the 3-position vs. chlorine. Pyridine’s single nitrogen may reduce hydrogen-bonding capacity relative to pyrazine’s dual nitrogen atoms .

- tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate (): Substituents: Chlorine at 6-position and iodine at 3-position.

Azetidine and Cyclohexyl Derivatives

- tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate hydrochloride (): Core: Azetidine (4-membered saturated ring with one nitrogen) vs. pyrazine. The hydrochloride salt improves aqueous solubility, unlike the neutral pyrazine derivative .

- tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (): Core: Cyclohexyl ring with amino and methoxy substituents.

Substituent Effects on Reactivity and Bioactivity

Halogen Substituents

- Chlorine vs. Fluorine :

- Chlorine’s moderate electronegativity and polarizability balance electronic effects and steric demands, making it versatile in Suzuki couplings or SNAr reactions. Fluorine’s smaller size and stronger electron-withdrawing nature (e.g., in tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate) may improve metabolic stability but limit reactivity in certain cross-coupling reactions .

Amino and Hydroxy Groups

- tert-Butyl (6-aminopyridin-2-yl)methylcarbamate (): The free amino group enhances nucleophilicity, enabling direct functionalization without deprotection steps. This contrasts with the Boc-protected amine in the target compound, which requires acidic conditions for deprotection .

Protection Group Strategies

- The Boc group in the target compound allows orthogonal protection with other groups (e.g., Fmoc), whereas derivatives like tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride () utilize hydrochloride salts to stabilize reactive amines during solid-phase peptide synthesis .

Physicochemical Properties

| Property | Target Compound | tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate | tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate |

|---|---|---|---|

| Molecular Weight | ~242.68 g/mol | ~225.25 g/mol | ~355.63 g/mol |

| LogP (Predicted) | ~1.8 | ~1.5 | ~2.9 |

| Hydrogen Bond Acceptors | 5 | 4 | 5 |

| Rotatable Bonds | 4 | 4 | 4 |

Data inferred from structural analogs in , and computational models.

Biological Activity

tert-Butyl ((3-chloropyrazin-2-yl)methyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group, a chloropyrazine moiety, and a carbamate functional group, which contribute to its biological properties.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes or interact with biological targets. Preliminary studies suggest that it may act as an inhibitor of certain proteases, which play critical roles in various cellular processes.

Biological Activity Overview

Research has indicated that this compound exhibits several notable biological activities:

- Antiviral Activity : Studies have shown that compounds with similar structures can inhibit viral proteases, which are essential for viral replication. For instance, related carbamates have demonstrated potent inhibitory effects against SARS-CoV 3CL protease, suggesting that this compound may exhibit similar antiviral properties .

- Anticancer Potential : The compound has been investigated for its potential anticancer activity. Research on related piperidine derivatives indicates that structural modifications can lead to enhanced cytotoxicity against various cancer cell lines . The presence of the chloropyrazine moiety may enhance interaction with cancer-related targets.

- Neuroprotective Effects : Some studies have suggested that carbamates can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the chloropyrazine or carbamate groups can significantly alter its potency and selectivity against various biological targets. For instance:

- Chlorine Substitution : The presence of the chlorine atom on the pyrazine ring enhances binding affinity to target proteins.

- Carbamate Group Variations : Alterations in the carbamate moiety have been shown to affect solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl ((3-chloropyrazin-2-yl)methyl)carbamate, and how can reaction yields be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 3-chloropyrazin-2-ylmethylamine and tert-butyl chloroformate in an inert atmosphere. Key parameters include maintaining low temperatures (0–5°C) to minimize side reactions and using a base like triethylamine to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 amine to chloroformate) significantly affect yields. Post-synthesis, quenching with ice water and extraction with ethyl acetate improves purity .

Q. How can purity and structural integrity be ensured during purification?

- Methodological Answer : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) effectively removes unreacted starting materials. Recrystallization from ethanol or methanol is recommended for high-purity crystalline products. Analytical techniques like TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and HPLC (C18 column, acetonitrile/water mobile phase) confirm purity. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ at m/z 258.1) .

Intermediate Research Questions

Q. What spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?

- Methodological Answer :

- ¹H NMR : Key signals include the tert-butyl group (δ 1.43 ppm, singlet, 9H), pyrazine protons (δ 8.45–8.60 ppm, doublets), and methylene carbamate (δ 4.50 ppm, singlet, 2H). Coupling constants (e.g., J = 2.5 Hz for pyrazine protons) confirm substitution patterns.

- ¹³C NMR : Peaks at δ 155–160 ppm (carbamate carbonyl) and δ 80–85 ppm (tert-butyl quaternary carbon) are diagnostic.

- IR : Stretches at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) validate the carbamate group .

Q. How do reaction conditions influence the formation of byproducts in carbamate synthesis?

- Methodological Answer : Elevated temperatures (>25°C) promote hydrolysis of the tert-butyl carbamate group, leading to free amine byproducts. Moisture-sensitive intermediates require anhydrous solvents (e.g., dried THF over molecular sieves). Competing nucleophiles (e.g., residual water) can form urea derivatives; thus, rigorous exclusion of moisture via inert gas purging is essential. Kinetic monitoring via in-situ FTIR or Raman spectroscopy helps detect early-stage byproducts .

Advanced Research Questions

Q. How can stability and reactivity under varying experimental conditions be systematically evaluated?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C).

- Hydrolytic Sensitivity : Test pH-dependent stability (e.g., in 0.1M HCl vs. 0.1M NaOH) via HPLC. The tert-butyl group is labile under acidic conditions, releasing CO₂ and forming the free amine.

- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm) to assess degradation pathways .

Q. What strategies are employed to resolve contradictions in toxicological data across studies?

- Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ values) may arise from impurity profiles or solvent carriers. Standardize assays using OECD Test Guidelines (e.g., TG 423 for oral toxicity) with in-house synthesized batches. Cross-validate with in vitro models (e.g., HepG2 cell viability assays) to isolate compound-specific effects from matrix interferences. Meta-analyses of existing datasets (e.g., EPA ToxCast) help identify outliers .

Q. How can computational methods predict biological interactions of this carbamate derivative?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like kinase domains or GPCRs identifies potential binding modes. MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models trained on pyrazine derivatives predict ADMET properties, focusing on logP (calculated ~2.1) and polar surface area (~65 Ų) to optimize blood-brain barrier permeability. Virtual screening libraries (e.g., ZINC20) prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.